molecular formula C6H8N2O2 B094317 4-Methoxy-6-methyl-1-oxidopyrimidin-1-ium CAS No. 17759-08-9

4-Methoxy-6-methyl-1-oxidopyrimidin-1-ium

Cat. No. B094317
CAS RN: 17759-08-9
M. Wt: 140.14 g/mol
InChI Key: NHVRWZFSBUCASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-6-methyl-1-oxidopyrimidin-1-ium, also known as Meldrum's acid, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties. It was first synthesized by the American chemist, John Meldrum, in 1908. Since then, it has been widely used in various scientific research applications.

Mechanism Of Action

4-Methoxy-6-methyl-1-oxidopyrimidin-1-ium's acid acts as a nucleophile due to the presence of the carbonyl group in its structure. It can also act as a Lewis acid due to the presence of the acidic proton on the methylene group adjacent to the carbonyl group. The acidic proton can be easily abstracted by a base, leading to the formation of an enolate ion. The enolate ion can then act as a nucleophile in various reactions.

Biochemical And Physiological Effects

4-Methoxy-6-methyl-1-oxidopyrimidin-1-ium's acid has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have antioxidant properties. It has also been shown to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

4-Methoxy-6-methyl-1-oxidopyrimidin-1-ium's acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations. It is highly reactive and can be hazardous if not handled properly. It is also sensitive to moisture and should be stored in a dry environment.

Future Directions

There are several future directions for the research on 4-Methoxy-6-methyl-1-oxidopyrimidin-1-ium's acid. One possible direction is the development of new synthetic methods using 4-Methoxy-6-methyl-1-oxidopyrimidin-1-ium's acid as a building block. Another direction is the study of its potential as an antioxidant and anti-cancer agent. Moreover, the use of 4-Methoxy-6-methyl-1-oxidopyrimidin-1-ium's acid as a catalyst in various reactions can also be further explored.
Conclusion:
4-Methoxy-6-methyl-1-oxidopyrimidin-1-ium's acid is a unique chemical compound that has gained significant attention in the field of organic chemistry. It has been widely used in various scientific research applications due to its unique properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-Methoxy-6-methyl-1-oxidopyrimidin-1-ium's acid can lead to the development of new synthetic methods and the discovery of its potential as an antioxidant and anti-cancer agent.

Synthesis Methods

4-Methoxy-6-methyl-1-oxidopyrimidin-1-ium's acid can be synthesized by the reaction of malonic acid with acetone in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction produces a cyclic intermediate, which upon hydrolysis, leads to the formation of 4-Methoxy-6-methyl-1-oxidopyrimidin-1-ium's acid.

Scientific Research Applications

4-Methoxy-6-methyl-1-oxidopyrimidin-1-ium's acid has been widely used in various scientific research applications. It is commonly used as a building block for the synthesis of complex organic molecules. It is also used as a reagent in organic reactions such as Michael addition, aldol condensation, and Knoevenagel condensation. Moreover, it has been used as a catalyst in various reactions.

properties

CAS RN

17759-08-9

Product Name

4-Methoxy-6-methyl-1-oxidopyrimidin-1-ium

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

4-methoxy-6-methyl-1-oxidopyrimidin-1-ium

InChI

InChI=1S/C6H8N2O2/c1-5-3-6(10-2)7-4-8(5)9/h3-4H,1-2H3

InChI Key

NHVRWZFSBUCASX-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=[N+]1[O-])OC

Canonical SMILES

CC1=CC(=NC=[N+]1[O-])OC

synonyms

Pyrimidine, 4-methoxy-6-methyl-, 1-oxide (6CI,8CI,9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.